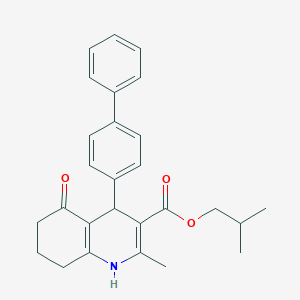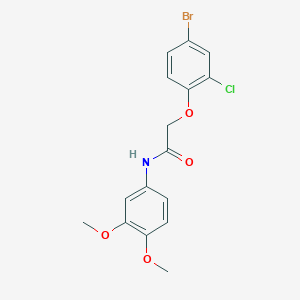![molecular formula C11H14ClNOS B4934166 1-[(5-chloro-2-thienyl)carbonyl]azepane](/img/structure/B4934166.png)
1-[(5-chloro-2-thienyl)carbonyl]azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(5-chloro-2-thienyl)carbonyl]azepane, also known as CTA, is a chemical compound that has been studied for its potential applications in scientific research. CTA is a member of the azepane family of compounds, which are characterized by a seven-membered ring containing one nitrogen atom. CTA has been synthesized using a variety of methods, and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.
Mecanismo De Acción
The mechanism of action of 1-[(5-chloro-2-thienyl)carbonyl]azepane involves its binding to specific ion channels in the brain, which can modulate their activity. 1-[(5-chloro-2-thienyl)carbonyl]azepane has been shown to bind to the extracellular surface of the Kv1.3 channel, which is involved in the regulation of neuronal excitability. By binding to this channel, 1-[(5-chloro-2-thienyl)carbonyl]azepane can modulate its activity and potentially affect neuronal function.
Biochemical and Physiological Effects:
Studies have shown that 1-[(5-chloro-2-thienyl)carbonyl]azepane can affect the activity of ion channels in the brain, which can have implications for neuronal function. In addition, 1-[(5-chloro-2-thienyl)carbonyl]azepane has been shown to have anti-inflammatory effects in certain models, which may be related to its effects on ion channel activity. However, further research is needed to fully understand the biochemical and physiological effects of 1-[(5-chloro-2-thienyl)carbonyl]azepane.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[(5-chloro-2-thienyl)carbonyl]azepane in laboratory experiments include its potential to modulate ion channel activity and its specificity for certain channels. However, limitations include the need for further research to fully understand its effects and potential side effects.
Direcciones Futuras
Future research on 1-[(5-chloro-2-thienyl)carbonyl]azepane could focus on its potential applications in the treatment of neurological disorders, including multiple sclerosis and neuropathic pain. Further studies could also investigate the biochemical and physiological effects of 1-[(5-chloro-2-thienyl)carbonyl]azepane, as well as potential side effects and limitations. Additionally, research could explore the potential for other compounds in the azepane family to have similar effects on ion channels and neuronal function.
Métodos De Síntesis
One method for synthesizing 1-[(5-chloro-2-thienyl)carbonyl]azepane involves the reaction of 5-chlorothiophene-2-carbonyl chloride with azepane in the presence of a base such as triethylamine. This reaction results in the formation of 1-[(5-chloro-2-thienyl)carbonyl]azepane as a white solid with a melting point of approximately 100-102°C. Other methods for synthesizing 1-[(5-chloro-2-thienyl)carbonyl]azepane have also been reported in the literature.
Aplicaciones Científicas De Investigación
1-[(5-chloro-2-thienyl)carbonyl]azepane has been studied for its potential applications in scientific research, particularly in the field of neuroscience. 1-[(5-chloro-2-thienyl)carbonyl]azepane has been shown to bind to and modulate the activity of certain ion channels in the brain, including the voltage-gated potassium channel Kv1.3. This modulation of ion channel activity may have implications for the treatment of neurological disorders such as multiple sclerosis and neuropathic pain.
Propiedades
IUPAC Name |
azepan-1-yl-(5-chlorothiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNOS/c12-10-6-5-9(15-10)11(14)13-7-3-1-2-4-8-13/h5-6H,1-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIDHSAYSZGUIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S*,5R*)-6-{3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B4934083.png)
![6-amino-4-(5-ethyl-2-thienyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4934089.png)

![3-(2-{[2-(2-fluorophenoxy)ethyl]thio}-1H-benzimidazol-1-yl)propanoic acid](/img/structure/B4934099.png)
![1-[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4934100.png)
![3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 1-naphthoate](/img/structure/B4934111.png)
![3-bromo-4-[2-(4-chlorophenoxy)ethoxy]benzaldehyde](/img/structure/B4934120.png)

![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4934141.png)
![N~2~-(4-isopropylphenyl)-N~1~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4934158.png)
![1-(2-methoxyphenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B4934179.png)

![1-(4-bromo-2,6-difluorophenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4934190.png)
